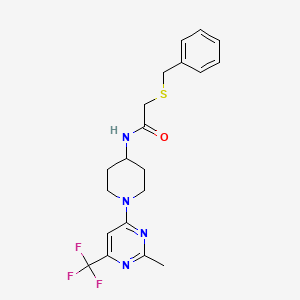

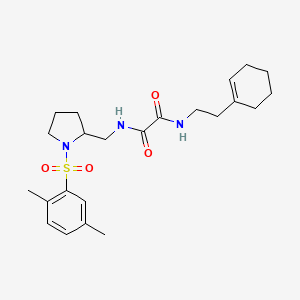

![molecular formula C12H15N3O2 B2706526 benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate CAS No. 70984-91-7](/img/structure/B2706526.png)

benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives have been studied extensively. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .科学的研究の応用

Mechanochemical Synthesis of Carbamates

Mechanochemistry provides an eco-friendly approach to synthesizing carbamates, including derivatives similar to benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate. This method enhances reactivity under mild conditions without the need for activation, offering a sustainable alternative for carbamate synthesis using 1,1′-carbonyldiimidazole (Lanzillotto et al., 2015).

Vibrational and Electronic Properties

Studies on benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, a compound with a structure closely related to this compound, have revealed detailed vibrational and electronic properties. These insights come from combined experimental and theoretical studies, highlighting the potential of such compounds in advanced material science (Rao et al., 2016).

Antimicrobial and Antifilarial Agents

Carbamate derivatives have shown significant biological activities, including antineoplastic and antifilarial properties. A series of benzimidazole-2-carbamates demonstrated growth inhibition in various cancer cell lines and significant in vivo antifilarial activity, underscoring the therapeutic potential of these compounds in medicinal chemistry (Ram et al., 1992).

Novel Antimicrobial Agents

Benzimidazole-oxadiazole hybrid molecules, including benzyl-substituted derivatives, have emerged as potent antimicrobial agents. These compounds exhibit significant anti-tubercular activity, suggesting their use in combating Mycobacterium tuberculosis. The selectivity index and low toxicity further highlight their potential as novel antimicrobial agents (Shruthi et al., 2016).

Agricultural Applications

In agriculture, carbamate derivatives like carbendazim (methyl N-(1H-benzimidazol-2-yl)carbamate) have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This nanotechnology approach aims to improve the delivery of fungicides, enhancing their efficacy while reducing environmental and human toxicity (Campos et al., 2015).

将来の方向性

特性

IUPAC Name |

benzyl N-(4,5-dihydro-1H-imidazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-12(15-8-11-13-6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUZNXQARXQNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)

![1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2706447.png)

![5-[(4-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2706452.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706454.png)

![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706455.png)

![3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2706456.png)

![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706457.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2706458.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)